molecular formula C15H16N4O3S B4513641 N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4513641
M. Wt: 332.4 g/mol
InChI Key: BTYSZHJGLYKCAC-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a pyrrolidine ring, which is commonly found in many pharmacologically active compounds.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The presence of multiple functional groups could allow it to interact with various enzymes or receptors in the body .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Modifications could also be made to its structure to enhance its activity or reduce potential side effects .

Preparation Methods

The synthesis of N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Comparison with Similar Compounds

N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide can be compared with other thiadiazole and pyrrolidine-containing compounds:

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-19-8-9(7-12(19)20)13(21)16-15-18-17-14(23-15)10-5-3-4-6-11(10)22-2/h3-6,9H,7-8H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSZHJGLYKCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(2Z)-5-(2-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-5-oxopyrrolidine-3-carboxamide

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